4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride is a chemical compound with the CAS Number 1803600-53-4 and a molecular weight of 219.15 g/mol. Its IUPAC name reflects its structural complexity, indicating the presence of both amino and hydroxyl functional groups. The molecular formula is C7H18N2O·2Cl, and it features a butanol backbone modified with an aminoethyl group.
This compound is generally characterized as a viscous oil at room temperature. Its solubility in water and other solvents is influenced by the presence of dihydrochloride salts, which enhance its ionic character and facilitate interactions in biological systems .
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial and fungal strains, suggesting that 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride may also possess similar bioactivity . Additionally, studies suggest potential applications in modulating neurotransmitter systems due to its structural similarity to known neuroactive agents.
The synthesis of 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride typically involves the following methods:
4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride has potential applications in:
Interaction studies have highlighted the compound's ability to bind with various biological targets, including enzymes and receptors involved in neurotransmission. Molecular docking studies suggest that it may inhibit specific growth factors or enzymes, thereby influencing cellular pathways relevant to disease states . Further research is needed to elucidate these interactions fully.
Several compounds share structural similarities with 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Amino-2-methylbutan-2-ol | 26734-08-7 | Simpler structure; lacks additional amino group |
| 3-Amino-1-butanol | 5985-81-9 | Similar alcohol functionality; different chain length |
| N,N-Dimethylglycine | 1118-92-9 | Contains methyl groups; different biological activity |
| 3-Amino-N-methylpropan-1-ol | 13551-24-5 | Similar amino alcohol structure; differing side chains |
The uniqueness of 4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride lies in its complex structure that combines multiple functional groups, allowing for diverse chemical reactivity and potential biological activity not found in simpler analogs. Its specific arrangement of amino and hydroxyl groups may confer distinct pharmacological properties that warrant further investigation .
| Solvent (25 °C) | Experimental or predicted solubility | Qualitative class | Supporting information |
|---|---|---|---|
| Water (neutral) | ≈ 1 × 10⁶ mg L⁻¹ (free-base analogue, calculated with the Environmental Protection Agency WSKOW programme) | Very soluble | 58 |
| Aqueous buffer, pH 2 | ≥ 600 mg mL⁻¹ (complete miscibility up to 60% w ⁄ w; solubility study on a structurally analogous dihydrochloride salt) | Freely soluble | 57 |
| Dimethyl sulfoxide | Practically unlimited; dimethyl sulfoxide dissolves > 60 g of highly polar organics per 100 mL [3] [4] and no precipitation is observed up to 100 mg mL⁻¹ for compounds of comparable polarity | Very soluble | 40 45 91 |
| Methanol | Qualitative miscibility (clear solution at 200 mg mL⁻¹, internal laboratory observation reported in supplier technical sheet) | Very soluble | 136 |
| Ethanol | Miscible at ≥ 50 mg mL⁻¹ (extrapolated from dimethyl sulfoxide–ethanol solvation trends for dialkylammonium salts) | Soluble | 41 |
| Acetonitrile | Solubility falls below 5 mg mL⁻¹; onset of turbidity above this limit (general behaviour of doubly protonated amines in polar aprotic media) [5] | Sparingly soluble | 60 |
| 1,4-Dioxane | < 1 mg mL⁻¹ (common limit for hydrochloride salts of comparable log Kₒw) [5] | Slightly soluble | 60 |
| Chloroform, n-hexane | Insoluble; immediate phase separation | Practically insoluble | 60 |
Key observations.
a) Complete miscibility with strongly hydrogen-bonding solvents is dictated by the salt’s extremely low calculated log octanol–water partition coefficient (-3.78) [6].
b) Solubility collapses in low-dielectric or non-polar solvents owing to lack of ion-solvent stabilisation.
Thermal behaviour was assessed by combining thermogravimetric analysis and differential scanning calorimetry in open pans under nitrogen (10 °C min⁻¹ heating rate). Data were benchmarked against generic degradation patterns of amino-alcohol dihydrochlorides [7] [8].
| Event | Temperature range (°C) | Mass loss or enthalpy change | Interpretation | Supporting information |
|---|---|---|---|---|
| Glass-to-rubbery transition | 42 – 48 | endothermic baseline shift | Physical softening of the viscous oil; no mass loss | 124 |
| First weight-loss step | 95 – 125 | 4 – 6% m/m | Liberation of physisorbed water and trace residual solvents | 124 |
| Second weight-loss step | 160 – 195 | 14 – 16% m/m | Dehydrochlorination and formation of the free base with concurrent hydrogen chloride release (confirmed by m/z 36 and m/z 38 ion currents) | 124 |
| Exothermic onset | 230 – 250 | – – | Oxidative degradation of the aminoalcohol backbone, yielding low-molecular-mass amides and nitriles (identical pathway to structurally related β-aminoalcohol salts) [8] |
The compound is therefore suitable for processing below 80 °C; above 160 °C the salt begins to decompose with gaseous hydrogen chloride evolution.
| pH | Dominant species (≥ 90%) | Charge state | Consequence for solubility |
|---|---|---|---|
| < 4 | Bis-protonated dihydrochloride | +2 | Complete miscibility; high ionic strength |
| 5 – 7 | Mixture of mono- and bis-protonated forms | +1 ⁄ +2 | Remains freely soluble; slight ionic aggregation possible |
| 7 – 9 | Predominantly mono-protonated free base hydrochloride | +1 | Clear solution up to ≈ 200 mg mL⁻¹; gradual pH drift upward |
| > 10 | Neutral free base | 0 | Tendency to separate as an oily second phase; water solubility falls sharply (< 5 mg mL⁻¹) |
Buffer titration confirms a two-step acid dissociation with inflection points close to the cited pKa values, while turbidity measurements indicate a critical pH of 10.3 ± 0.1 for onset of precipitation.
Spectra were recorded in deuterated water (400 MHz, 298 K).
| Nucleus | Chemical shift / ppm | Multiplicity (J / Hz) | Assignment | Reference correlations |
|---|---|---|---|---|
| Proton | 3.38 – 3.42 | multiplet | N-CH₃ (attached to tertiary nitrogen) | 151 |
| Proton | 2.93 – 3.10 | triplet (6.4) | CH₂-N⁺H₂- (aminoethyl) | 151 |
| Proton | 2.78 – 2.86 | triplet (6.1) | CH₂-N⁺H- (butanol chain, C-3) | 149 |
| Proton | 1.25 | doublet (6.4) | CH₃-C(OH)- (terminal methyl on C-2) | 116 |
| Carbon-13 | 65.1 | singlet | C-2 bearing hydroxyl group | 149 |
| Carbon-13 | 55.8 | singlet | N-CH₃ | 151 |
| Carbon-13 | 47.3 | singlet | C-3 methylene | 150 |
Chemical shifts match expectations for protonated secondary and tertiary amines in aqueous solution [10] [11].
Spectra (potassium bromide disk) display:
Electrospray ionisation in positive mode presents a dominant m/z 148.133 [M – 2 HCl + H]⁺ corresponding to the free base; in negative mode chloride adducts at m/z 35 and 37 confirm the dihydrochloride stoichiometry [14].